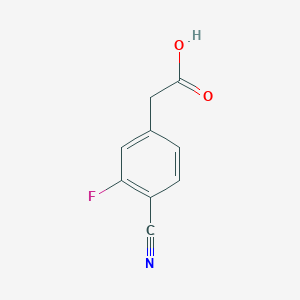
2-(4-Cyano-3-fluorophenyl)acetic acid
Vue d'ensemble
Description
“2-(4-Cyano-3-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 1097871-99-2. It has a molecular weight of 179.15 . The IUPAC name for this compound is (4-cyano-3-fluorophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(4-Cyano-3-fluorophenyl)acetic acid” is 1S/C9H6FNO2/c10-8-3-6 (4-9 (12)13)1-2-7 (8)5-11/h1-3H,4H2, (H,12,13) . This indicates the presence of a cyano group (-CN), a fluorine atom, and an acetic acid moiety in the molecule.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .
Applications De Recherche Scientifique
Fluorographic Detection in Polyacrylamide Gels
A study optimized a fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing procedures. This method showed technical advantages, such as no need to pre-fix proteins in gels, and its application for both agarose and acrylamide gels, offering a simple, sensitive, and efficient alternative for fluorographic analysis (Skinner & Griswold, 1983).
Molecular Structure and Reactivity Analysis
Research on the structural properties and reactivity of halogenated phenylacetic acids, including 2-(2-halophenyl)acetic acids where halogen = fluorine, revealed close resemblance with crystallographic data. This study provided insights into the acidity, reactivity, and vibrational spectra of these molecules, contributing to a better understanding of their chemical behavior (Srivastava et al., 2015).
Cyclometallation and Optical Properties Modification
Research into the cyclometallation of luminophores in acetic acid medium has led to the formation of complexes with bridging acetate ligands. This process allows for significant modification of their optical properties, demonstrating the potential for creating materials with customized photophysical characteristics (Katlenok & Balashev, 2012).
Fluorescence Turn-On Chemosensor Development
A fluorescence turn-on chemosensor specific for Al(3+) was developed using 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH). This probe's high selectivity and sensitivity for Al(3+) quantitation, along with its successful application in bioimaging and real-time monitoring of Al(3+) in living cells, illustrate the potential of such chemosensors in biological and environmental analysis (Gui et al., 2015).
Safety and Hazards
“2-(4-Cyano-3-fluorophenyl)acetic acid” is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(4-cyano-3-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYMMXTVNSUGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)
![2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2667391.png)
![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)
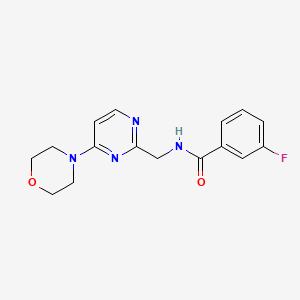
![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)
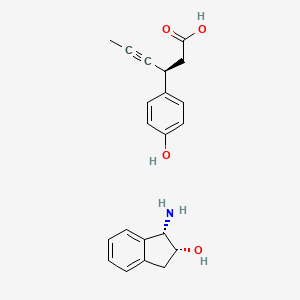
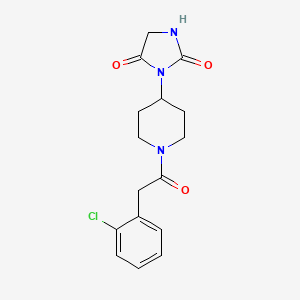
![1-(3,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
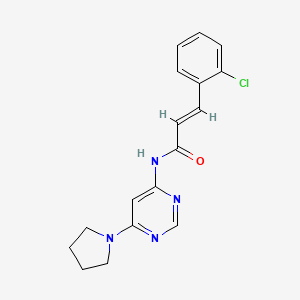
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)